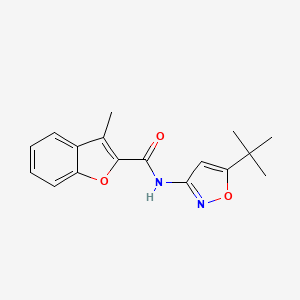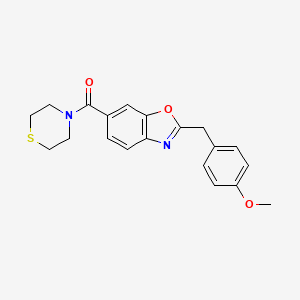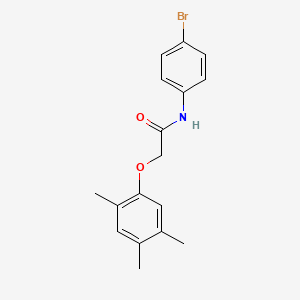![molecular formula C28H42ClN B5034843 4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine](/img/structure/B5034843.png)
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and an adamantyl group
Preparation Methods
The synthesis of 4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of the adamantyl intermediate: This involves the reaction of adamantane with a suitable halogenating agent to introduce the desired substituents.
Coupling with the chlorophenyl group: The adamantyl intermediate is then reacted with a chlorophenyl compound under conditions that promote the formation of a carbon-carbon bond.
Introduction of the tert-butyl group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine include:
4-tert-butyl-N-[1-(3-chlorophenyl)ethyl]cyclohexan-1-amine: This compound has a similar structure but lacks the adamantyl group.
4-tert-butyl-3-iodoheptane: This compound has a similar tert-butyl group but differs in the rest of its structure.
tert-Butyl 4-[(E)-But-1-en-3-yl]cyclohexan-1-amine: This compound has a similar cyclohexan-1-amine core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42ClN/c1-19(30-25-11-7-22(8-12-25)26(2,3)4)27-14-20-13-21(15-27)17-28(16-20,18-27)23-5-9-24(29)10-6-23/h5-6,9-10,19-22,25,30H,7-8,11-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXKIIDVBUOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCC(CC5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5034771.png)
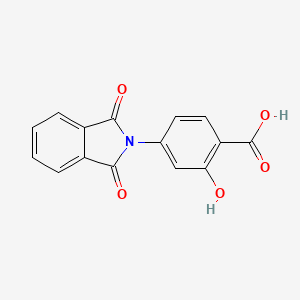
![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5034784.png)
![METHYL 3-{[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5034795.png)
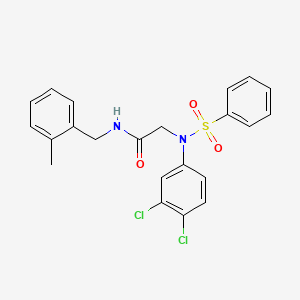
![7,7-dimethyl-10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5034799.png)
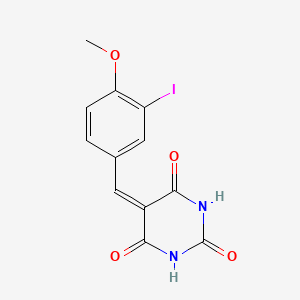

![2-(4-methoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B5034858.png)
